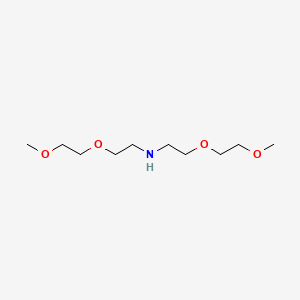

Bis(2-(2-methoxyethoxy)ethyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)-N-[2-(2-methoxyethoxy)ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO4/c1-12-7-9-14-5-3-11-4-6-15-10-8-13-2/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCWGAORQXNZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCNCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205938 | |

| Record name | Bis(2-(2-methoxyethoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5732-47-8 | |

| Record name | 2-(2-Methoxyethoxy)-N-[2-(2-methoxyethoxy)ethyl]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5732-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-(2-methoxyethoxy)ethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005732478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-(2-methoxyethoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2-(2-methoxyethoxy)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Polyether Amine Chemistry

The development of polyether amines, a class of organic compounds characterized by ether and amine functional groups, marked a significant advancement in polymer and materials science. wikipedia.orgmonchy.com Historically, this family of products, often known by trade names such as JEFFAMINE®, consisted of monoamines, diamines, and triamines attached to a polyether backbone. huntsman.compdf4pro.com This backbone is typically derived from ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO). pdf4pro.comslideshare.net The initial impetus for their development was the need for versatile molecules that could act as curing agents, particularly for epoxy resins. wikipedia.org

The primary amino groups at the ends of a flexible polyether backbone allowed these compounds to impart desirable properties like increased flexibility, toughness, and low viscosity to the cured epoxy systems. huntsman.compdf4pro.com Over time, their applications expanded significantly. Researchers began to utilize polyether amines as dispersants, corrosion inhibitors, emulsifiers, and fuel additives. wikipedia.orgcodchem.com Their utility in the oil and gas industry, for instance, includes roles as corrosion inhibitors and components in drilling fluids. slideshare.netcodchem.com The evolution of synthetic methods, including nucleophilic substitution, oxidation/reduction reactions, and catalytic amination, has further broadened the variety and availability of polyether amines, allowing for tailored molecular weights and functionalities to meet specific application demands. researchgate.net This rich history of development set the stage for the investigation of more specialized polyether amines like Bis(2-(2-methoxyethoxy)ethyl)amine.

Significance of the Compound S Structural Framework in Contemporary Chemical Science

The chemical structure of Bis(2-(2-methoxyethoxy)ethyl)amine is central to its utility in modern research. It is a secondary amine with two identical 2-(2-methoxyethoxy)ethyl substituents attached to the nitrogen atom. This specific arrangement confers a unique combination of properties that are highly sought after in several areas of chemistry.

The key structural features and their significance include:

Polyether Chains: The repeating ether linkages (-CH2-CH2-O-) in the side chains provide significant conformational flexibility. These oxygen-rich chains also create a polar, hydrophilic environment, which influences the compound's solubility and allows it to interact with both polar and non-polar substances. This makes it miscible with water and many polar solvents.

Central Amine Group: The secondary amine group acts as a nucleophilic center, a base, and a coordination site. This allows the molecule to participate in a variety of chemical reactions, such as nucleophilic substitutions and additions, and to bind to metal ions.

Chelating Ability: The combination of the central nitrogen atom and the multiple oxygen atoms along the ether chains creates a polydentate ligand. This structure is reminiscent of an open-chain crown ether, or "cryptand," enabling it to chelate metal cations. This property is crucial for its application in phase-transfer catalysis, where it can solubilize ionic species in organic solvents. sigmaaldrich.com

This unique framework allows the compound to function as a versatile building block in organic synthesis, a phase-transfer catalyst, and a complexing agent for various ions. Its ability to bridge different phases and create specific chemical environments at the molecular level makes it a valuable tool in supramolecular chemistry and the synthesis of complex molecules.

Scope and Research Objectives for Academic Inquiry

Academic and industrial research involving Bis(2-(2-methoxyethoxy)ethyl)amine and its analogs is driven by the compound's versatile structural properties. The primary objectives of this research span several key areas:

Advanced Synthesis: A major focus is its use as a reactant and catalyst in complex organic synthesis. For example, it has been utilized as a phase-transfer catalyst in glycosylation reactions and in the synthesis of nucleoside analogs, which are important in pharmaceutical research. sigmaaldrich.com Its role in facilitating reactions between reagents that are otherwise immiscible is a key area of investigation.

Coordination Chemistry: Researchers are exploring its ability to form stable complexes with a variety of metal ions. The resulting coordination compounds are studied for their unique structural, electronic, and catalytic properties. An example includes its use in stabilizing copper complexes.

Polymer and Materials Science: As a member of the polyether amine family, it is investigated for its potential role in creating new polymers and materials. Polyether amines are known to enhance flexibility, toughness, and chemical resistance in materials like coatings, adhesives, and sealants. monchy.comirocoatingadditive.com Research aims to leverage the specific properties of this compound to develop materials with tailored performance characteristics.

Supramolecular Chemistry: The compound's ability to act as a host for guest molecules or ions is a subject of academic inquiry. The flexible, chelating structure is ideal for building more complex, self-assembling molecular systems and for applications in ion sensing or separation.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H23NO4 | sigmaaldrich.com |

| Molecular Weight | 221.29 g/mol | sigmaaldrich.com |

| Boiling Point | 278.3 ± 25.0 °C at 760 mmHg | sigmaaldrich.com |

| Density | 0.971 g/cm³ | chemsrc.com |

| Physical Form | Liquid | sigmaaldrich.com |

| CAS Number | 5732-47-8 | sigmaaldrich.comchemsrc.com |

Publication Date: August 3, 2025

Advanced Synthetic Methodologies and Chemical Transformations of this compound

The synthesis of this compound, a significant polyether amine, involves sophisticated chemical strategies designed to achieve high purity and yield. These methods are broadly categorized into regioselective pathways and are underpinned by detailed mechanistic studies to optimize reaction outcomes.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of properties of Bis(2-(2-methoxyethoxy)ethyl)amine.

DFT calculations are pivotal in understanding how this compound interacts with metal ions and other chemical species. These calculations can predict the geometry of the resulting complexes and the strength of the chemical bonds formed. The binding energy, a key output of these calculations, quantifies the stability of the complex. For similar polyamine and polyether complexes, DFT has been used to evaluate metal complexation ability by comparing the binding energies of different metal ions. researchgate.net For instance, studies on related ligands show that the interaction energy can be calculated to understand the formation of dimers and other complex structures. researchgate.net The coordination behavior is dictated by the molecule's ability to act as a ligand, where the nitrogen and oxygen atoms can donate their lone pair of electrons to a metal center.

Table 1: Illustrative DFT-Calculated Binding Energies for a Representative Amine-Metal Ion Complex (Note: This data is representative of typical results from DFT calculations on amine complexes and not specific to this compound, for which specific data is not publicly available.)

| Metal Ion | Coordination Number | Basis Set | Calculated Binding Energy (kcal/mol) |

| Li⁺ | 4 | 6-31G | -45.8 |

| Na⁺ | 5 | 6-31G | -38.2 |

| K⁺ | 6 | 6-31G* | -30.5 |

| Mg²⁺ | 6 | 6-311+G | -110.7 |

| Ca²⁺ | 6 | 6-311+G | -95.3 |

This compound is a flexible molecule with multiple rotatable bonds, leading to a large number of possible conformations. nih.gov DFT calculations can be employed to determine the relative energies of these different conformations and identify the most stable isomers. mdpi.com This analysis is crucial as the conformation of the ligand can significantly impact its coordination properties and reactivity. For example, in similar flexible molecules, the energy difference between folded and extended conformations can be quantified. mdpi.com The stability of different isomers, such as keto-enol forms in related ligands, can also be assessed, with energy differences indicating the more predominant form. mdpi.com

The electronic structure of this compound, including the distribution of electrons and the energies of molecular orbitals, can be thoroughly analyzed using DFT. This includes mapping the electron density to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key to understanding the molecule's reactivity and its ability to participate in chemical reactions. For related amine compounds, the analysis of the HOMO and LUMO provides insights into their chemical behavior. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its movement, conformational changes, and interactions with its environment.

MD simulations can model the behavior of this compound in different solvents, a critical factor for its practical applications. These simulations can reveal how the solvent molecules arrange themselves around the amine and how this solvation shell affects its conformation and reactivity. Studies on similar polyamine-based systems have used MD simulations to investigate the effects of hydration level on the structure and dynamics of the molecules. acs.org The simulations can visualize the formation of hydration shells and the establishment of hydrogen bonding networks between the amine and water molecules. acs.org

MD simulations are well-suited for studying the non-covalent interactions between this compound and other molecules. mdpi.com This is particularly relevant for understanding its role as a phase-transfer catalyst, where it interacts with different species in immiscible phases. Simulations can elucidate the nature and strength of these interactions, such as hydrogen bonds and van der Waals forces. mdpi.com For instance, MD simulations have been used to study the adsorption of polyamines onto surfaces, revealing how the number of amine groups influences the adsorption energy. mdpi.com

In Silico Screening for Molecular Interactions

In silico screening utilizes computational methods to predict how a molecule will interact with other chemical species. This is particularly valuable for identifying potential applications and understanding the mechanisms of action for compounds like this compound.

Ligand-Protein Binding Predictions

While specific, detailed studies on the ligand-protein binding of this compound are not extensively documented in publicly available research, the principles of such predictions are well-established. Computational techniques like molecular docking and molecular dynamics (MD) simulations are standard approaches. These methods would model the flexible structure of this compound and "dock" it into the binding site of a target protein. The simulation then calculates the binding affinity, which is a measure of the strength of the interaction. For a polyether amine, key interactions would likely involve hydrogen bonding via the amine group and ether oxygens, as well as hydrophobic interactions along the ethyl and methyl chains. These predictions are crucial in fields like drug discovery and understanding biological activity.

Prediction of Reaction Pathways and Catalytic Activity

The prediction of reaction pathways for this compound can be explored using quantum mechanical calculations, such as Density Functional Theory (DFT). These models can elucidate the mechanisms of chemical reactions. For instance, the amine group in this compound makes it a candidate for reactions like N-alkylation, acylation, and acting as a curing agent for epoxy resins. wikipedia.org Computational models can map the energy landscape of these reactions, identifying transition states and predicting reaction rates.

Similarly, its potential catalytic activity can be modeled. For example, related compounds like Bis(2-methoxyethyl)amine are used as reactants in palladium-catalyzed Buchwald-Hartwig amination reactions. sigmaaldrich.com Theoretical models can help in understanding the role of the ligand in the catalytic cycle, optimizing reaction conditions, and even designing more efficient catalysts based on the polyether amine structure.

Development of Computational Models for Polyether Amines

The development of accurate computational models is fundamental to the theoretical study of polyether amines, a class of compounds to which this compound belongs. wikipedia.org These models are often developed for simulating larger systems, such as amorphous polymers, where polyether amines are used as monomers or additives.

Molecular dynamics (MD) simulations are a cornerstone for modeling these systems, providing insight into both static and dynamic properties of polymer membranes and materials. acs.org The process typically involves creating a force field (FF), a set of parameters that describes the potential energy of the atoms and bonds in the molecule. For novel or complex molecules like polyether amines, these force fields may need to be specifically developed or adapted. This often involves using quantum mechanical calculations to determine properties like partial atomic charges and bond and angle force constants. youtube.com

Recent advancements have led to the development of software packages designed to automate the creation of force fields and simulation inputs for amorphous polymers, including those containing polyether sulfone and other related structures. nih.gov These tools can build polymer chains, calculate partial charges using methods like charge equilibration (Qeq), and pack the molecules into a simulation box for subsequent MD simulations. nih.gov The simulations can then predict macroscopic properties like density and fractional free volume (FFV), which can be validated against experimental data. nih.gov

Below is a table summarizing computed properties for this compound, which serve as foundational data for building more complex computational models.

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H31NO6 | PubChem |

| Molecular Weight | 309.40 g/mol | PubChem |

| XLogP3 | -1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 16 | PubChem |

| Exact Mass | 309.21513771 Da | PubChem |

This data is computationally generated and provided by PubChem for the related compound Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine. nih.gov

The following table outlines typical details for a molecular dynamics simulation of a polymer system containing amine functionalities, illustrating the complexity and type of data involved in such computational studies.

Example Details of a Molecular Dynamics Simulation for an Amine-Containing Polymer

| Parameter | Description | Example Value/Method | Reference |

|---|---|---|---|

| System | Polymer chains, ions, and water molecules in a simulation cell. | 30 polymer chains | acs.org |

| Force Field | Describes interatomic potentials. | Quantum-augmented or classical (e.g., OPLS-AA) | youtube.comnih.gov |

| Partial Charges | Distribution of electron density across the molecule. | Charge Equilibration (Qeq) or RESP fitting | youtube.comnih.gov |

| Ensemble | Thermodynamic conditions of the simulation. | NPT (constant Number of particles, Pressure, Temperature) | acs.org |

| Temperature | Simulated system temperature. | 293 K | acs.org |

| Pressure | Simulated system pressure. | 1 atm | acs.org |

| Simulation Time | Duration of the simulated physical time. | 1 ns (nanosecond) for equilibration | acs.org |

Advanced Applications in Organic and Materials Synthesis

Catalysis in Organic Transformations

Bis(2-(2-methoxyethoxy)ethyl)amine and its derivatives have demonstrated considerable utility as catalysts in a variety of organic reactions. Their ability to complex with metal ions and facilitate reactions in multiphase systems makes them valuable tools for synthetic chemists.

Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.orgbiomedres.us The catalyst, known as a phase-transfer agent, transports a reactant from one phase to the other, where the reaction occurs. biomedres.us

Tris[2-(2-methoxyethoxy)ethyl]amine, a derivative of this compound, is a notable phase-transfer catalyst that functions as a complexant, similar to crown ethers and cryptands, but with an open-chain structure like polyethylene (B3416737) glycols. phasetransfercatalysis.com This structure allows it to effectively chelate metal cations, forming a lipophilic complex that can be transferred into the organic phase. biomedres.usphasetransfercatalysis.com This mechanism is particularly advantageous in reactions involving inorganic bases, promoting greener chemistry by allowing the use of milder and more environmentally friendly reagents. acsgcipr.org The efficiency of these catalysts can be influenced by factors such as the number of carbon atoms in the alkyl chains, which affects their organophilicity. acsgcipr.org

Role in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

This compound serves as a key reactant in the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds. sigmaaldrich.comsigmaaldrich.com This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org The development of the Buchwald-Hartwig amination has significantly expanded the possibilities for C-N bond formation, offering a milder alternative to traditional methods. wikipedia.org

The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the addition of the amine to the resulting complex and subsequent reductive elimination to yield the desired aryl amine. wikipedia.org The choice of ligand is crucial for the success of the reaction, with various generations of catalyst systems developed to accommodate a wide range of substrates and reaction conditions. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Aryl Halides | This compound | Palladium Catalyst | Aryl Amines | sigmaaldrich.comsigmaaldrich.com |

| Heteroaryl Halides | This compound | Palladium Catalyst | Heteroaryl Amines | sigmaaldrich.comsigmaaldrich.com |

Promotion of Oxidative Coupling Reactions

This compound is also utilized as a reactant in metal-free oxidative coupling reactions. sigmaaldrich.comsigmaaldrich.com A notable example is its use in the synthesis of α-ketoamides through an oxidative coupling reaction with methyl ketones. sigmaaldrich.comsigmaaldrich.com This reaction proceeds in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst. sigmaaldrich.comsigmaaldrich.com

Furthermore, the related compound bis(2-methoxyethyl)ether, in combination with molecular oxygen, has been shown to be a highly efficient system for intramolecular acceptorless dehydrogenative coupling to form structurally diverse quinazolinones. rsc.org This process is noteworthy for proceeding without the need for an external initiator, catalyst, or additive. rsc.org

Functional Material Design and Polymer Chemistry

The unique properties of this compound make it a valuable component in the design of functional materials, particularly in the field of polymer chemistry.

Intermediate in Biodegradable Polymer Synthesis

This compound can be used to synthesize an N-(alkoxy)succinamide ester by reacting it with succinyl chloride. sigmaaldrich.comsigmaaldrich.com This ester serves as an intermediate in the preparation of a diol monomer, which is then used in the synthesis of biodegradable polyesters. sigmaaldrich.comsigmaaldrich.com The incorporation of such monomers can influence the properties of the resulting polymers. For instance, the synthesis of poly(l-lactide-co-2-(2-methoxyethoxy)ethyl methacrylate) results in a random copolymer with enhanced enzymatic degradation compared to polylactide (PLA) homopolymer due to its lower crystallinity. fao.orgnih.gov

Development of Surfactant Systems

The amphiphilic nature of molecules like tris[2-(2-methoxyethoxy)ethyl]amine, with its multiple ether groups contributing to hydrophilicity and an amine group, suggests its potential use as a surfactant or emulsifying agent. cymitquimica.com Its solubility in both water and various organic solvents makes it suitable for applications where the stabilization of emulsions or dispersions is required. cymitquimica.com The structure allows it to function effectively at the interface between different phases, a key characteristic of surfactants.

Role in Nanoparticle Fabrication

The synthesis of nanoparticles with controlled size, shape, and stability is a critical area of research with applications spanning from catalysis to nanomedicine. The surface of a nanoparticle is highly energetic, and without a stabilizing agent, nanoparticles tend to aggregate to reduce their surface energy. Capping agents are molecules that bind to the surface of nanoparticles, preventing this agglomeration and providing a passivating layer.

Polyether amines, including compounds structurally analogous to this compound, are effective capping agents. The amine group can coordinate strongly with the surface of metal nanoparticles, while the flexible polyether chains extend into the surrounding medium. These chains create a steric barrier, a "conformational cloud," that physically prevents nanoparticles from approaching each other too closely. nih.gov This steric hindrance is crucial for maintaining a stable colloidal dispersion. nih.gov

For instance, oligo(ethylene glycol) thiols, which share the ethylene (B1197577) glycol repeat units with this compound, have been shown to effectively stabilize gold nanoparticles. uni-tuebingen.denih.gov Similarly, poly(ethylene glycol)s modified with amino groups have been used to stabilize silver nanoparticles. researchgate.net The ethylene oxide units can bind water molecules, which contributes to the hydrophilicity and stability of the nanoparticle dispersion in aqueous environments. nih.gov The principle of steric stabilization by flexible polymer chains is a general one, suggesting that this compound, with its dual polyether chains, would be a competent stabilizer for a variety of nanoparticles.

Table 1: Influence of Capping Agents on Nanoparticle Properties

| Capping Agent Family | Nanoparticle Type | Key Role of Capping Agent | Resulting Property |

| Oligo(ethylene glycol) thiols | Gold | Steric hindrance, hydrophilicity | Enhanced colloidal stability, protein resistance uni-tuebingen.denih.gov |

| Amino-modified Poly(ethylene glycol) | Silver | Surface passivation, steric stabilization | Control of particle size, prevention of aggregation researchgate.net |

| Polyetheramines | General Metal Nanoparticles | Coordination to metal surface, steric barrier | Dispersion stability, controlled growth |

Reagent in Pharmaceutical and Fine Chemical Synthesis

The synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), often requires reagents with specific functionalities and properties. Amines are fundamental building blocks and reagents in organic chemistry, participating in a wide array of reactions.

This compound can serve as a key intermediate and reagent in the synthesis of more complex molecules, including those with pharmaceutical relevance. google.com The secondary amine is a nucleophile and can be used to introduce the bis(2-methoxyethoxy)ethyl)amino moiety into a target molecule. This can be achieved through reactions such as nucleophilic substitution or reductive amination.

A common reaction in pharmaceutical synthesis is the formation of amide bonds. pharmtech.com While specific examples of this compound in the synthesis of a commercial API are not widely documented, its amine functionality makes it a suitable candidate for reaction with carboxylic acids or their derivatives to form amides. The incorporation of its polyether chains could be used to modify the solubility and pharmacokinetic properties of a drug molecule.

Amine-terminated poly(ethylene glycol) (PEG) derivatives, which are structurally related, are extensively used in bioconjugation to link therapeutic molecules. nih.gov The synthesis of these PEG-amines often involves the transformation of terminal hydroxyl groups into amines, a process for which various methods have been developed. nih.govexpresspolymlett.com

The modification of bioactive molecules to improve their efficacy, safety, and pharmacokinetic profile is a cornerstone of drug development. The process of "PEGylation," the attachment of PEG chains to a molecule, is a well-established strategy to enhance the therapeutic value of drugs, particularly protein and peptide therapeutics. mdpi.com

The derivatization of compounds like this compound can lead to new molecules with enhanced or novel bioactive properties. The amine group provides a reactive handle for further chemical modification. For example, it can be acylated, alkylated, or used as a starting point for the synthesis of more complex structures.

The polyether chains of this compound are significant in this context. Attaching these chains to a bioactive scaffold can:

Increase water solubility: This is often a desirable property for drug candidates, as it can improve formulation options and bioavailability.

Improve pharmacokinetic profile: The hydrophilic and flexible nature of the polyether chains can shield the drug from enzymatic degradation and reduce kidney clearance, leading to a longer circulation half-life. birmingham.ac.uk

Reduce immunogenicity: For biologic drugs, the attachment of PEG-like chains can mask epitopes and reduce the immune response. nih.gov

While direct studies on the bioactivity of this compound derivatives are not abundant in the public literature, the principles of PEGylation and the known effects of polyether chains on the biological properties of molecules provide a strong rationale for its potential in this area. mdpi.comnih.gov The derivatization of this and similar amines is a key step in creating these advanced therapeutic agents. nih.gov

Reactivity and Mechanism of Action in Chemical Systems

Nucleophilic Reactivity of the Amine Moiety

The chemical behavior of Bis(2-(2-methoxyethoxy)ethyl)amine is significantly influenced by the presence of a secondary amine group. This amine moiety possesses a lone pair of electrons on the nitrogen atom, which imparts nucleophilic character to the molecule. libretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The reactivity of the amine is a central aspect of its role in various chemical transformations.

The lone pair of electrons on the nitrogen atom of this compound makes it an effective nucleophile, capable of attacking electron-deficient centers, known as electrophiles. This fundamental reactivity drives its participation in a wide array of chemical reactions. The nitrogen atom, being electronegative, readily donates its electron pair to form a new covalent bond with a positively charged or partially positively charged atom in another molecule. libretexts.org The presence of the electron-donating ether groups in the side chains may further enhance the electron density on the nitrogen atom, thereby increasing its nucleophilicity compared to simpler secondary amines.

The nucleophilic nature of this compound allows it to engage in both nucleophilic substitution and addition reactions. In these reactions, the amine acts as the incoming nucleophile that displaces a leaving group or adds to a multiple bond.

Nucleophilic Substitution Reactions: A primary example of its utility in substitution reactions is the Buchwald-Hartwig amination. sigmaaldrich.com This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between the amine and an aryl halide or pseudohalide. sigmaaldrich.com this compound serves as the amine component, reacting with the electrophilic aryl substrate to form a new aryl amine. sigmaaldrich.com

Another significant substitution reaction is its use in the synthesis of N,N-dialkyl perfluoroalkanesulfonamides. In this process, it reacts with perfluoroalkanesulfonyl halides, where the highly electrophilic sulfur atom is attacked by the amine, leading to the displacement of the halide and the formation of a sulfonamide linkage. sigmaaldrich.com

Nucleophilic Addition and Condensation Reactions: The amine can also participate in addition reactions, particularly with carbonyl compounds. For instance, it can be used in amide bond formation through carbodiimide-mediated coupling reactions. In a documented synthesis, it was coupled with 2,2'-bipyridine-4,4'-dicarboxylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) to produce a hydrophilic ligand. In this type of reaction, the amine adds to the activated carbonyl group of the carboxylic acid, followed by the elimination of a small molecule (like water) in a condensation step to form the stable amide bond.

The table below summarizes key reactions involving the nucleophilic character of this compound.

| Reaction Type | Electrophile | Reagents/Catalyst | Product Type |

| Buchwald-Hartwig Amination | Aryl Halides | Palladium Catalyst | Aryl Amines |

| Sulfonamide Synthesis | Perfluoroalkanesulfonyl Halides | - | N,N-Dialkyl Perfluoroalkanesulfonamides |

| Amide Coupling | Carboxylic Acids | EDCI, HOBt | Amides |

Interaction with Atmospheric Gases

The interaction of amines with acidic atmospheric gases, particularly carbon dioxide (CO₂), is a field of significant research, primarily driven by applications in carbon capture and storage (CCS). bellona.orgresearchgate.net Amines are effective at capturing CO₂ from flue gas streams due to their basicity and nucleophilicity. bellona.orgresearchgate.net

Aqueous amine solutions are widely used to chemically absorb CO₂ from industrial flue gases. bellona.org The fundamental mechanism involves a reversible reaction between the amine and CO₂. bellona.orgresearchgate.net For primary and secondary amines like this compound, the reaction with CO₂ typically proceeds through the formation of a carbamate (B1207046). wur.nlutwente.nl

The process can be described by the zwitterion mechanism. Initially, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon atom of the CO₂ molecule, forming a zwitterionic intermediate. This intermediate is then deprotonated by a base, which can be another amine molecule or water, to form a stable carbamate salt. rsc.org

The general reactions are as follows:

Zwitterion Formation: R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻

Deprotonation (Carbamate Formation): R₂N⁺HCOO⁻ + B ⇌ R₂NCOO⁻ + BH⁺ (where B is a base, e.g., another R₂NH molecule or H₂O)

| Reaction Step | Reactants | Product |

| 1. Zwitterion Formation | This compound + Carbon Dioxide | Zwitterionic Intermediate |

| 2. Deprotonation | Zwitterionic Intermediate + Base (e.g., another amine molecule) | Carbamate Salt |

The chemical stability of amines is crucial for their long-term performance in industrial CO₂ capture processes. bellona.org Amine degradation can occur through several pathways, primarily thermal degradation and oxidative degradation, leading to a loss of solvent capacity and the formation of corrosive byproducts.

Thermal Degradation: In the CO₂ capture cycle, the amine solution is heated to high temperatures (in the stripper) to release the CO₂ and regenerate the solvent. bellona.org These high temperatures, combined with the high concentration of CO₂, can cause the chemical bonds within the amine molecule to break, a process known as thermal degradation. bellona.org For a molecule like this compound, this could involve the cleavage of C-N or C-O bonds, leading to a variety of smaller, often volatile, degradation products.

Oxidative Degradation: Flue gas often contains residual oxygen, which can react with amines, especially at the elevated temperatures found in the absorber and stripper units. This oxidative degradation is a complex process involving free radical mechanisms and can lead to the formation of aldehydes, carboxylic acids, and other compounds that can cause corrosion and reduce the efficiency of the capture system. The ether linkages in this compound might be susceptible to oxidation, potentially forming peroxides or undergoing chain cleavage.

While specific degradation pathways for this compound in this context are not extensively documented in the provided search results, the general principles of amine degradation in CO₂ capture systems are well-established. bellona.org

Biochemical Interactions and Enzyme Inhibition Studies

Beyond its applications in synthesis and industrial processes, this compound has been investigated for its interactions with biological systems. Research has shown that it can exhibit biological activity, notably through the inhibition of enzymes.

One significant finding is its role as an inhibitor of acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE leads to an accumulation of acetylcholine in neuronal synapses, a mechanism of action for several drugs used to treat conditions like Alzheimer's disease.

The inhibitory action of this compound on acetylcholinesterase is attributed to its ability to bind to the enzyme. This binding is thought to occur through non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between the amine and ether functionalities of the molecule and the active site of the enzyme.

The table below summarizes the known biochemical interactions of this compound.

| Target Enzyme | Type of Interaction | Mechanism of Action |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | Binding to the enzyme via hydrogen bonding and electrostatic interactions. |

Analytical Chemistry Methodologies for Compound Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of Bis(2-(2-methoxyethoxy)ethyl)amine from complex matrices and for its quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Applications

A typical HPLC method for a related compound involves a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier such as phosphoric acid or formic acid. The use of formic acid makes the method compatible with mass spectrometry (MS) detection, which is invaluable for identity confirmation. For faster analysis times, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns (e.g., 3 µm) can be employed. This liquid chromatography approach is scalable and can be adapted for preparative separation to isolate impurities.

Table 1: Representative HPLC Parameters for a Structurally Similar Amine

| Parameter | Condition |

| Column | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Quantification, Purity Assessment, Preparative Separation |

Note: This data is for the related compound Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine and serves as a starting point for method development for this compound.

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the separation and quantification of volatile compounds. However, the analysis of amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. These issues can often be mitigated by using specialized columns or through chemical derivatization.

For the analysis of atmospheric amines, a common approach involves derivatization followed by GC-MS analysis. This technique enhances the volatility and reduces the polarity of the amines, leading to improved chromatographic performance. A typical derivatization agent is benzenesulfonyl chloride (BSC), which reacts with the amine to form a less polar and more volatile sulfonamide.

A representative GC-MS method for derivatized amines utilizes a capillary column, such as a 30 m HP-5MS, with a temperature program to ensure the separation of various components. The injector and transfer line temperatures are typically maintained at a high temperature (e.g., 290°C) to prevent sample condensation. Helium is commonly used as the carrier gas with a constant flow rate.

Table 2: General GC-MS Parameters for the Analysis of Derivatized Amines

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Mode | Splitless |

| Temperature Program | Initial 80°C, ramp to 180°C at 5°C/min, then to 240°C at 10°C/min, and finally to 290°C at 25°C/min |

| Injector/Transfer Line Temp. | 290°C |

| Derivatizing Agent | Benzenesulfonyl chloride (BSC) |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy each provide unique and complementary information.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons adjacent to the oxygen atoms, and the methylene protons adjacent to the nitrogen atom. The chemical shifts and coupling patterns of these signals provide valuable information for structural confirmation.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their bonding environment (e.g., C-O, C-N, C-H).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -OC H₃ | ~59 |

| -O-C H₂-CH₂-N | ~72 |

| -O-CH₂-C H₂-N | ~49 |

Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Purity and Identity Confirmation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight.

The fragmentation of aliphatic amines in mass spectrometry is often dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, nitrogen-containing cation. For this compound, the α-cleavage would be expected to result in the loss of a methoxyethyl radical (•CH₂CH₂OCH₃) to produce a prominent fragment ion.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 133.19 g/mol |

| Molecular Ion (M+) | m/z 133 |

| Major Fragment Ion (α-cleavage) | m/z 74 [CH₃OCH₂CH₂NHCH₂]⁺ |

Vibrational Spectroscopy (FTIR) for Functional Group Verification

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, ether, and alkane functionalities.

Key vibrational modes to be expected in the FTIR spectrum include the N-H stretching vibration of the secondary amine, the C-N stretching vibration, the C-O-C stretching of the ether linkages, and the C-H stretching and bending vibrations of the alkyl chains. The absence of certain bands, such as a strong O-H stretch, can also be used to confirm the purity of the compound.

Table 5: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3350-3310 (weak) |

| Aliphatic Amine (C-N) | Stretch | 1250-1020 |

| Ether (C-O-C) | Stretch | 1150-1085 (strong) |

| Alkane (C-H) | Stretch | 2975-2850 |

| Alkane (C-H) | Bend | 1470-1350 |

Purity Assessment and Impurity Profiling

The purity of this compound is critical for its various applications, necessitating the use of precise and reliable analytical methodologies for its determination. The assessment of purity involves not only quantifying the main compound but also detecting, identifying, and quantifying any impurities. These impurities can originate from the synthesis process, degradation, or storage. A comprehensive impurity profile is essential for understanding the compound's stability and ensuring its quality.

Several analytical techniques are employed for the purity assessment and impurity profiling of this compound. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. A reverse-phase HPLC method can be utilized for the analysis of this compound and the separation of its impurities. Such a method typically employs a C18 column, like the Newcrom R1, with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid. This technique is scalable and can be adapted for preparative separation to isolate impurities for further structural characterization.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for purity and impurity analysis. GC-FID provides quantitative data on the purity of the compound, while GC-MS allows for the identification of volatile and semi-volatile impurities by providing information about their mass-to-charge ratio and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for the structural elucidation of the main compound and its impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination without the need for a specific reference standard for each impurity.

The potential impurities in this compound can be broadly categorized as synthesis-related impurities and degradation products. Synthesis-related impurities may include unreacted starting materials, intermediates, and byproducts formed during the manufacturing process. Given that polyetheramines are generally synthesized by reacting ethylene (B1197577) oxide or propylene (B89431) oxide with polyols followed by amination, potential impurities could include residual starting materials or oligomeric species with varying ether chain lengths.

To illustrate the application of these methodologies, a hypothetical impurity profile for a batch of this compound is presented in the tables below. These tables showcase the type of data generated during a comprehensive purity assessment.

Table 1: HPLC Purity Assessment of this compound

| Peak No. | Retention Time (min) | Component | Area (%) | Specification (%) |

| 1 | 3.5 | Impurity A | 0.15 | ≤ 0.2 |

| 2 | 4.2 | Impurity B | 0.25 | ≤ 0.3 |

| 3 | 5.8 | This compound | 99.5 | ≥ 99.0 |

| 4 | 7.1 | Impurity C | 0.10 | ≤ 0.2 |

This interactive data table provides a summary of the purity assessment of a sample of this compound using High-Performance Liquid Chromatography (HPLC). The table includes the retention time for each component, the percentage area of each peak which corresponds to its relative concentration, and the predefined specification limits for the main compound and its impurities.

Table 2: GC-MS Impurity Profile of this compound

| Impurity ID | Retention Time (min) | Proposed Structure/Identity | Mass Spectrum (m/z) | Relative Abundance (%) |

| Imp-1 | 8.9 | 2-(2-Methoxyethoxy)ethanol | 105, 87, 59, 45 | 0.08 |

| Imp-2 | 10.2 | Diethylene glycol dimethyl ether | 134, 89, 59, 45 | 0.12 |

| Imp-3 | 12.5 | Tris(2-(2-methoxyethoxy)ethyl)amine | 310, 265, 176, 102 | 0.05 |

This interactive data table details the impurity profile of this compound as determined by Gas Chromatography-Mass Spectrometry (GC-MS). The table lists identified impurities, their retention times, proposed chemical structures or identities based on mass spectral data, key mass-to-charge ratios (m/z) from their mass spectra, and their relative abundance in the sample.

A thorough purity assessment and impurity profiling are indispensable for the quality control of this compound. The combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the compound's purity and the nature of any impurities present.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of polyetheramines, the class of compounds to which Bis(2-(2-methoxyethoxy)ethyl)amine belongs, is a subject of ongoing research to improve efficiency, reduce costs, and enhance environmental sustainability. horizonadmixtures.comhorizonadmixtures.com Traditionally, polyetheramines are produced through the amination of polyether polyols, often under high temperature and pressure. horizonadmixtures.com Industrial synthesis can be carried out using either batch or continuous processes, with the latter, such as a continuous fixed-bed process with a metal catalyst, offering higher conversion rates and fewer side reactions, albeit with higher initial investment costs. horizonadmixtures.comhorizonadmixtures.com

Future research is likely to focus on developing more refined and sustainable synthetic methods. Key areas of exploration include:

Green Catalysis: The development of novel, environmentally friendly catalytic systems is a major research thrust. researchgate.net This includes exploring alternatives to traditional metal catalysts that are more abundant, less toxic, and operate under milder reaction conditions. researchgate.net

Alternative Amination Routes: Research into new amination strategies, such as nucleophilic substitution, oxidation/reduction reactions (e.g., the Leuckart reaction), and advanced catalytic aminations, could lead to more efficient and selective syntheses of polyetheramines like this compound. researchgate.net These methods may offer pathways that minimize by-product formation and reduce energy consumption. researchgate.net

Renewable Feedstocks: A long-term goal in chemical synthesis is the transition to renewable feedstocks. Future research may investigate the production of the polyether backbone of this compound from bio-based sources, which would significantly improve its sustainability profile.

Advanced Catalyst Development

The inherent properties of this compound, such as its coordinating polyether chains and the presence of a secondary amine, make it a candidate for applications in catalysis. While specific research into its catalytic applications is still an emerging field, the broader class of polyetheramines is known to be effective in various catalytic processes.

Future research in this area is anticipated to explore the use of this compound as:

A Phase-Transfer Catalyst: The related tertiary amine, Tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1), is a known phase-transfer catalyst. sjtu.edu.cn Future studies could investigate whether this compound exhibits similar or complementary phase-transfer catalytic activity in organic synthesis, potentially offering advantages in specific reaction types.

A Ligand in Organometallic Catalysis: The oxygen and nitrogen atoms in this compound can act as coordination sites for metal ions. This suggests its potential as a ligand in various metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations. Research in this area would involve synthesizing and characterizing metal complexes of the amine and evaluating their catalytic performance.

An Organocatalyst: The amine functionality opens the door to its use as an organocatalyst. Future investigations could focus on its efficacy in promoting reactions such as aldol (B89426) condensations, Michael additions, and other transformations that can be catalyzed by secondary amines.

Expansion in Energy Storage and Conversion Technologies

The development of advanced energy storage and conversion systems is a critical area of modern research. The unique combination of ion-coordinating ether linkages and a polar amine group in this compound makes it a molecule of interest for this sector, although it remains an area with significant room for exploration.

Potential future research directions include:

Electrolyte Additives in Batteries: The polyether chains of the molecule are known to solvate cations, such as lithium ions (Li+). This suggests a potential role as an electrolyte additive in lithium-ion batteries to improve ion transport, enhance electrolyte stability, and suppress dendrite formation.

Components in Redox Flow Batteries: The ability of the amine group to undergo redox reactions, coupled with the stability of the polyether chains, could be leveraged in the design of novel redox-active materials for non-aqueous redox flow batteries.

CO2 Capture and Conversion: Amines are well-known for their ability to capture carbon dioxide. Future research could investigate the efficiency of this compound in CO2 capture systems. Furthermore, its metal complexes could be explored as catalysts for the electrochemical or photochemical conversion of CO2 into valuable chemicals and fuels.

Innovations in Smart Materials and Responsive Systems

"Smart" materials that respond to external stimuli are a cornerstone of advanced materials science. Polyetheramines are increasingly being used in the development of such materials, and this compound represents a potentially valuable building block in this field. sjtu.edu.cn

Emerging applications and future research are focused on:

Stimuli-Responsive Hydrogels: Polyetheramines can be incorporated into polymer networks to create hydrogels that respond to changes in pH or temperature. sjtu.edu.cn The amine group can be protonated or deprotonated, leading to changes in the hydrogel's swelling behavior. The polyether chains can also influence the material's response to temperature. These properties are valuable for applications in drug delivery, soft robotics, and tissue engineering. Research has shown that polyetheramine-based hydrogels can exhibit pH-responsive and self-healing properties due to the formation and disruption of hydrogen bonds. sjtu.edu.cnmdpi.com

Self-Healing Polymers: The reversible nature of the hydrogen bonds formed between the ether and amine groups in polyetheramine-containing polymers can be exploited to create self-healing materials. mdpi.com When a material is damaged, these bonds can reform, restoring the material's integrity. Future work could specifically explore the incorporation of this compound into polyurethane or epoxy networks to impart self-healing characteristics. mdpi.com

Dispersants and Stabilizers: The amphiphilic nature of the molecule, with its polar amine and less polar ether segments, suggests its potential as a dispersant or stabilizer for nanoparticles or in emulsion polymerization. Its ability to interact with both organic and inorganic phases could be beneficial in creating stable, functional nanomaterials.

Deeper Mechanistic Understanding through Advanced Computational Methods

Computational chemistry provides powerful tools for understanding molecular structure, reactivity, and interactions, thereby guiding the design of new materials and processes. While specific computational studies on this compound are not yet widely reported, this is a promising area for future research.

Advanced computational methods can be applied to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for the synthesis of this compound, as well as its role in catalytic cycles. This can help in optimizing reaction conditions and designing more efficient catalysts.

Simulate Interactions in Complex Systems: Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in various environments. acs.org For example, MD simulations could be used to study its interactions with ions in battery electrolytes, its conformation at interfaces, or its role in the formation of self-assembled structures. acs.org Such simulations are valuable for understanding the structure-property relationships in materials where this amine is a component. acs.org

Predict Material Properties: Computational models can be used to predict the physical and chemical properties of polymers and other materials incorporating this compound. This can accelerate the discovery of new materials with desired functionalities for applications in energy, smart systems, and beyond.

Q & A

Q. What are the established synthetic routes for Bis(2-(2-methoxyethoxy)ethyl)amine, and what purity validation methods are recommended?

Methodological Answer: this compound is synthesized via nucleophilic substitution reactions, typically using 2-(2-methoxyethoxy)ethyl chloride and ammonia derivatives. For example, in ionic liquid synthesis, alkylation of tertiary amines with halogenated ethers is common . Post-synthesis purification involves fractional distillation or column chromatography. Purity validation should combine 1H/13C NMR (to confirm structural integrity), FTIR (to verify functional groups like ethers and amines), and HPLC (to quantify impurities ≥99% purity). Cross-referencing with NIST spectral databases ensures accurate peak assignments .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral features?

Methodological Answer:

- 1H NMR : Expect triplet signals for methylene groups adjacent to ether oxygens (δ 3.5–3.7 ppm) and a singlet for the methoxy group (δ 3.3 ppm).

- 13C NMR : Peaks at δ 70–75 ppm (ether carbons) and δ 58–60 ppm (methoxy carbon).

- FTIR : Strong bands at ~1100 cm⁻¹ (C-O-C stretching) and ~3350 cm⁻¹ (N-H stretching for primary/secondary amines).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the compound’s molecular weight (calculated via NIST data ).

Q. What are the primary research applications of this compound in contemporary electrochemical studies?

Methodological Answer: The compound is a key precursor for ionic liquid electrolytes in magnesium batteries. Its ether-rich structure enhances ionic conductivity by solvating Mg²+ ions, as demonstrated in [N2(20201)(20201)(20201)]+ cations paired with NTf₂⁻ or FSI⁻ anions . Researchers should evaluate its electrochemical stability via cyclic voltammetry (CV) and impedance spectroscopy, focusing on oxidative decomposition thresholds (>3.5 V vs. Mg/Mg²+) .

Advanced Research Questions

Q. How can researchers optimize solvent selection and reaction conditions for high-yield synthesis of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics by stabilizing transition states in alkylation reactions. Avoid protic solvents to minimize side reactions.

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity . Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry (amine:halide ≥1:2.2).

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

Methodological Answer:

- Computational Modeling : Apply the UNIFAC-IL model to predict solubility in ionic liquids and polar solvents. Calibrate predictions with experimental data from NIST .

- Experimental Validation : Use gravimetric analysis to measure solubility limits in target solvents (e.g., water, THF, dichloromethane). Account for temperature-dependent phase behavior using cloud-point measurements.

Q. How can computational modeling predict the coordination behavior of this compound in metal complexation studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate binding energies between the amine’s lone pairs and metal ions (e.g., Mg²+, Li+). Focus on oxygen atoms in the ether chains as primary coordination sites.

- Molecular Dynamics (MD) : Simulate solvation dynamics in ionic liquids to assess structural flexibility and ion-pairing efficiency .

Q. What analytical workflows are recommended for detecting trace impurities in this compound samples used in battery research?

Methodological Answer:

- LC-MS/MS : Use reversed-phase C18 columns with mobile phases of acetonitrile/water (0.1% formic acid) to separate impurities. Set LOQs ≤1 ng/mL for halogenated byproducts .

- GC-MS : Derivatize samples with BSTFA to enhance volatility and detect residual solvents (e.g., DMF).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥0.995), precision (RSD ≤5%), and recovery (90–110%) .

Q. How does the ethylene oxide chain length in this compound influence its performance as an electrolyte additive?

Methodological Answer:

- Chain-Length Effects : Longer chains (e.g., in tris-analog TDA-1) increase viscosity but improve Mg²+ solvation. Compare ionic conductivity (via impedance spectroscopy) and transference numbers (via Bruce-Vincent method) for bis- vs. tris-derivatives .

- Structure-Activity Relationships : Use small-angle X-ray scattering (SAXS) to correlate chain length with ion-aggregation behavior in electrolytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.